N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN5O3 and its molecular weight is 439.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis Applications
Research conducted by Dollé et al. (2008) focused on the radiosynthesis of selective radioligands for imaging translocator proteins (18 kDa) using PET. This study is relevant due to the structural and functional similarities of the compound with the studied ligands, indicating potential use in radiosynthesis for diagnostic imaging.
Translocator Protein (TSPO) Ligands
A study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. This research suggests the compound’s potential utility in the development of neuroinflammatory biomarkers.
Vasopressin V1B Receptor Radioligand
In the research by Koga et al. (2016), a novel pyridopyrimidin-4-one derivative was characterized as a radioligand for the vasopressin V1B receptor. The study’s focus on pyridopyrimidin-4-one derivatives implies potential applications for the compound in vasopressin receptor targeting and imaging.
Synthesis of Antimicrobial Compounds
Research by Nunna et al. (2014) involved the synthesis of novel heterocyclic compounds with a sulphamido moiety, demonstrating antimicrobial activity. The compound’s structural similarities to pyrimidin-2-yl suggest potential use in antimicrobial drug development.
Antitumor Activities
A study by Xiong Jing (2011) explored the synthesis and antitumor activities of dihydropyrimidin-1(2H)-yl acetamides, indicating potential applications of the compound in cancer research and therapy.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O3/c22-15-10-14(3-4-16(15)23)26-18(29)12-27-17-2-1-7-25-19(17)20(30)28(21(27)31)11-13-5-8-24-9-6-13/h1-10H,11-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSCAHZCCSLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.